3-[1-(pyridine-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
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Overview
Description
3-[1-(pyridine-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is a heterocyclic compound that contains both nitrogen and sulfur atoms. This compound is part of the thiazolidine-2,4-dione family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the thiazolidine-2,4-dione moiety makes it a versatile scaffold for drug design and development.
Mechanism of Action
Target of Action
The primary targets of 3-(1-Nicotinoylpiperidin-4-yl)thiazolidine-2,4-dione are bacterial enzymes—DNA gyrase and DNA topoisomerase IV . These enzymes are crucial for DNA replication in bacteria .
Mode of Action
3-(1-Nicotinoylpiperidin-4-yl)thiazolidine-2,4-dione interacts with its targets by inhibiting the activity of DNA gyrase and DNA topoisomerase IV . This inhibition disrupts DNA replication, thus inhibiting bacterial growth and causing cell death .
Biochemical Pathways
The biochemical pathways affected by 3-(1-Nicotinoylpiperidin-4-yl)thiazolidine-2,4-dione are primarily those involved in bacterial DNA replication . By inhibiting DNA gyrase and DNA topoisomerase IV, the compound disrupts the normal replication process, leading to the death of the bacterial cells .
Pharmacokinetics
It is known that the compound shows promising direct activity against gram-negative strains, and anti-biofilm activity against gram-positive strains .
Result of Action
The molecular and cellular effects of 3-(1-Nicotinoylpiperidin-4-yl)thiazolidine-2,4-dione’s action include the disruption of bacterial DNA replication, inhibition of bacterial growth, and ultimately, bacterial cell death .
Biochemical Analysis
Biochemical Properties
3-(1-Nicotinoylpiperidin-4-yl)thiazolidine-2,4-dione has been reported to interact with various enzymes and proteins. For instance, thiazolidinedione derivatives have been shown to inhibit certain enzymes such as aldose reductase, phosphoinositide-3-kinase, Pim kinase, cyclooxygenase, D-glutamate ligase, and histone deacetylase . The nature of these interactions is often characterized by binding to the active site of the enzyme, leading to inhibition or activation of the enzyme’s function .
Cellular Effects
The effects of 3-(1-Nicotinoylpiperidin-4-yl)thiazolidine-2,4-dione on cells are diverse and depend on the specific cellular context. For instance, thiazolidinedione derivatives have been reported to have antimicrobial and cytotoxic activities . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-(1-Nicotinoylpiperidin-4-yl)thiazolidine-2,4-dione involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, thiazolidinedione derivatives are known to bind to DNA gyrase, allowing for a more potent antibacterial effect .
Temporal Effects in Laboratory Settings
It is known that thiazolidinedione derivatives can have long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that thiazolidinedione derivatives can have toxic or adverse effects at high doses .
Metabolic Pathways
Thiazolidinedione derivatives are known to interact with various enzymes and cofactors .
Subcellular Localization
It is known that thiazolidinedione derivatives can have effects on the activity or function of specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(pyridine-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione typically involves the reaction of thiazolidine-2,4-dione with a nicotinoylpiperidine derivative. One common method includes the use of a base-catalyzed condensation reaction. For example, thiazolidine-2,4-dione can be reacted with 1-nicotinoylpiperidine in the presence of a base such as sodium hydride or potassium carbonate in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-[1-(pyridine-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups attached to the thiazolidine ring .
Scientific Research Applications
3-[1-(pyridine-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its hypoglycemic activity and potential use in treating diabetes by improving insulin resistance through PPAR-γ receptor activation.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile biological activities
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: The parent compound, known for its hypoglycemic and antimicrobial properties.
Rosiglitazone: A thiazolidinedione derivative used as an antidiabetic drug.
Pioglitazone: Another thiazolidinedione derivative with similar antidiabetic effects
Uniqueness
3-[1-(pyridine-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is unique due to the presence of the nicotinoylpiperidine moiety, which may enhance its biological activity and specificity. This structural modification can lead to improved pharmacokinetic properties and reduced side effects compared to other thiazolidinedione derivatives .
Properties
IUPAC Name |
3-[1-(pyridine-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c18-12-9-21-14(20)17(12)11-3-6-16(7-4-11)13(19)10-2-1-5-15-8-10/h1-2,5,8,11H,3-4,6-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRQEJMCWHEREM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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